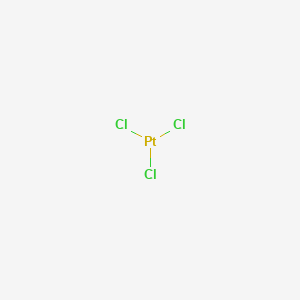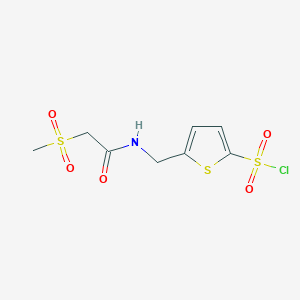
5-Fluoro-2-((methylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-((methylamino)methyl)phenol is an organic compound with the molecular formula C8H10FNO and a molecular weight of 155.171 g/mol . It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a fluorine atom and a methylamino group. This compound is primarily used in scientific research and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((methylamino)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-nitrophenol with formaldehyde and methylamine under acidic conditions. The nitro group is reduced to an amino group, followed by methylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-Fluoro-2-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-((methylamino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Fluoro-2-((methylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
4-Fluoro-2-((methylamino)methyl)phenol: Similar structure but with the fluorine atom at a different position.
2-(Methylamino)phenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
5-Fluoro-2-((methylamino)methyl)phenol is unique due to the presence of both a fluorine atom and a methylamino group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research applications.
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
5-fluoro-2-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H10FNO/c1-10-5-6-2-3-7(9)4-8(6)11/h2-4,10-11H,5H2,1H3 |
InChIキー |
YNNMFFRYNRBRII-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


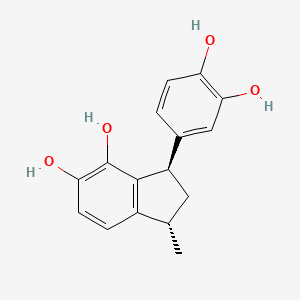
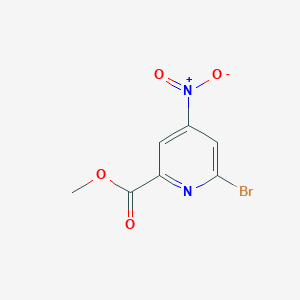
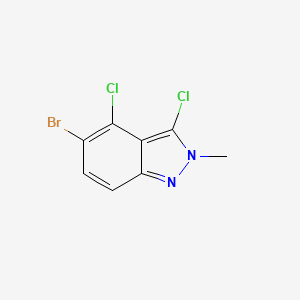
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
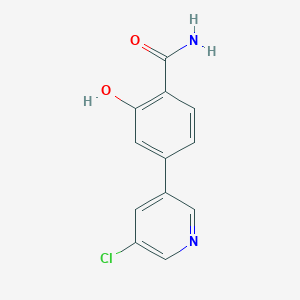
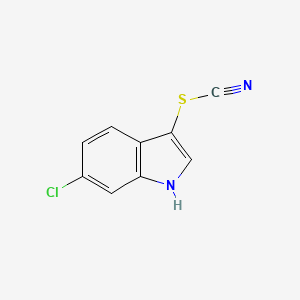
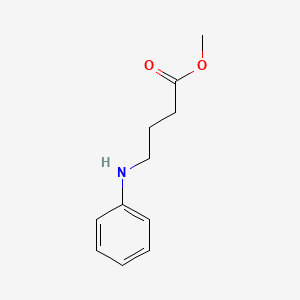
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
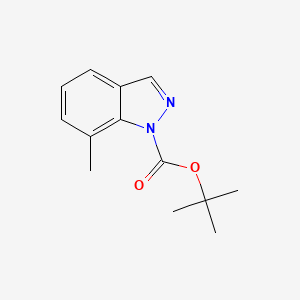

![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
